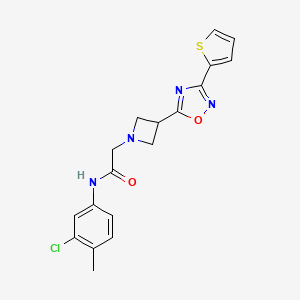

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide

Description

This compound features a unique hybrid structure combining a 3-chloro-4-methylphenyl acetamide core with a 1,2,4-oxadiazole-substituted azetidine ring and a thiophene moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the azetidine (4-membered saturated ring) contributes to conformational rigidity. The synthesis likely involves coupling chloroacetyl chloride with an azetidine-oxadiazole-thiophene intermediate under basic conditions (e.g., triethylamine), as seen in analogous procedures .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2S/c1-11-4-5-13(7-14(11)19)20-16(24)10-23-8-12(9-23)18-21-17(22-25-18)15-3-2-6-26-15/h2-7,12H,8-10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQGCLBFUNGWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide is a synthetic compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, particularly their anticancer properties. The incorporation of thiophene and azetidine rings enhances their interaction with biological targets.

Anticancer Activity

-

Mechanism of Action :

- The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Molecular docking studies suggest strong interactions with key proteins involved in cancer progression.

- It has been shown to increase p53 expression and activate caspase pathways in cancer cells, leading to programmed cell death .

-

Case Studies :

- In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For instance, certain derivatives showed IC50 values in the micromolar range .

- A comparative analysis revealed that compounds with similar structures had enhanced activity against leukemia cell lines compared to standard treatments like doxorubicin .

Selectivity and Toxicity

The selectivity index (SI), defined as the ratio of cytotoxicity in normal cells to that in cancer cells, indicates the potential for therapeutic use without significant toxicity to normal tissues. Compounds derived from this scaffold have shown favorable SI values, suggesting a promising therapeutic window .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-chloro-4-methylphenyl)-... | MCF-7 | 0.65 | Apoptosis induction |

| N-(3-chloro-4-methylphenyl)-... | MEL-8 | 2.41 | Caspase activation |

| Derivative A | CEM-CM | <10 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs are compared in Table 1 below:

Key Observations :

- Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-azetidine-thiophene system is distinct from Z9’s phenoxy-linked oxadiazole and the thiazole/tetrazole-thiadiazole systems in other analogs. The thiophene’s electron-rich sulfur may enhance π-π stacking or metal coordination compared to purely nitrogenous heterocycles .

- Substituent Effects : The 3-chloro-4-methylphenyl group in the target and provides steric bulk and lipophilicity, contrasting with Z9’s polar methoxy group and ’s dichlorophenyl motif.

Physical and Electronic Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like ’s 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide melt at 459–461 K due to strong N–H⋯N hydrogen bonding. The azetidine’s rigidity in the target may elevate its melting point relative to flexible analogs like Z9 .

- Solubility : The thiophene and oxadiazole groups may reduce aqueous solubility compared to methoxy-substituted Z9 but improve lipid membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.